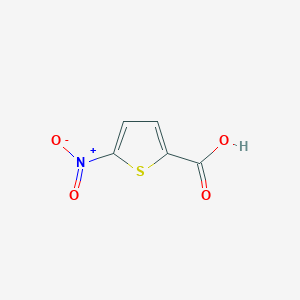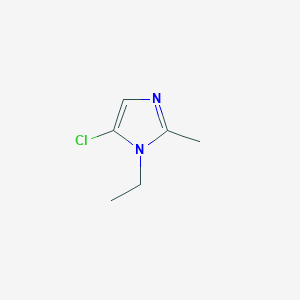![molecular formula C10H10N2O3 B181011 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 111396-09-9](/img/structure/B181011.png)
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance and has a molecular weight of 206.2 g/mol.
Molecular Structure Analysis
The InChI code for “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is 1S/C10H6N2O3/c1-2-6-12-8-7 (4-3-5-11-8)9 (13)15-10 (12)14/h1,3-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid substance . It has a molecular weight of 206.2 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density are not available in the data I retrieved.Wissenschaftliche Forschungsanwendungen
Biological Activity of Related Compounds
Compounds similar to 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, particularly those within the oxazine and related families, have been investigated for their diverse biological activities. For instance, substances with structures like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones exhibit a range of biological effects, including antibacterial, antituberculous, and antimycotic activities, among others. These activities can often be modulated by structural alterations. While only a few of these compounds have been introduced into practical use, their potential in therapeutic applications is noteworthy (Waisser & Kubicová, 1993).
Synthetic Applications and Catalysis
The synthesis and utility of oxazine derivatives, including those related to 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, have been extensively explored. These compounds serve as key intermediates in the synthesis of various biologically active molecules. The use of hybrid catalysts in synthesizing complex structures like pyrano[2,3-d]pyrimidines demonstrates the synthetic versatility of oxazine derivatives. Such methodologies underscore the role of oxazine derivatives in facilitating the development of new pharmacological agents through innovative synthetic routes (Parmar, Vala, & Patel, 2023).
Material Science and Optical Applications
In the realm of materials science, derivatives of oxazine and related heterocycles have found applications in creating high-quality dyes and pigments, with notable uses in electronics and fluorescence imaging. The study of diketopyrrolopyrroles, compounds related to the oxazine family, illustrates the importance of these molecules in developing advanced materials with specific optical properties (Grzybowski & Gryko, 2015).
Safety And Hazards
The safety information available indicates that “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBYCDQGXFCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548658 |
Source


|
| Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
111396-09-9 |
Source


|
| Record name | 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)




![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)
![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)



